molecular formula C10H8N2O2 B2385865 N-phenylisoxazole-5-carboxamide CAS No. 702685-67-4

N-phenylisoxazole-5-carboxamide

Cat. No.: B2385865
CAS No.: 702685-67-4
M. Wt: 188.186
InChI Key: HZJGMUVMKHRCII-UHFFFAOYSA-N
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Description

N-Phenylisoxazole-5-carboxamide is a heterocyclic compound featuring an isoxazole ring (a five-membered ring with adjacent nitrogen and oxygen atoms) substituted with a phenyl group at position 3 and a carboxamide group at position 5 (Figure 1). Isoxazole derivatives are widely studied due to their versatility in medicinal chemistry, agrochemicals, and materials science . Despite its structural simplicity, systematic comparisons with analogous compounds are critical for optimizing its physicochemical and pharmacological properties.

Properties

IUPAC Name

N-phenyl-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(9-6-7-11-14-9)12-8-4-2-1-3-5-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJGMUVMKHRCII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Coupling Approach

Carboxylic Acid-Aniline Coupling

One of the most straightforward and widely employed methods for preparing N-phenylisoxazole-5-carboxamide involves the direct coupling of isoxazole-5-carboxylic acid with aniline using appropriate coupling reagents.

General Procedure

Isoxazole-5-carboxylic acid (1.5 mmol) is dissolved in dichloromethane (12-20 ml). To this mixture, 4-dimethylaminopyridine (DMAP, 0.3 mmol) and N′-ethyl carbodiimide hydrochloride (EDC, 1.8 mmol) are added, and the solution is stirred under inert gas (nitrogen or argon) at room temperature for approximately 30 minutes. Following this, aniline (1.8 mmol) is added, and the reaction mixture is stirred for 24-48 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure, and the residue is dissolved in dichloromethane. The organic phase is extracted with 1% sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and evaporated under reduced pressure. The crude product is typically purified by flash chromatography using an appropriate solvent system (e.g., n-hexane:ethyl acetate) or by recrystallization.

Reaction Optimization Parameters

Table 1: Optimization Parameters for Carboxylic Acid-Aniline Coupling

Parameter Range Optimal Condition Impact on Yield
Reagent Ratio (Acid:Aniline:DMAP:EDC) Various 1:1.2:0.2:1.2 Significant
Reaction Time 6-48 hours 24-36 hours Moderate
Temperature 0-40°C Room temperature Minimal
Solvent DCM, THF, DMF Dichloromethane Significant
Coupling Agent EDC, DCC, T3P EDC/DMAP Moderate

This method typically affords this compound in yields ranging from 65-90%, depending on the specific reaction conditions and purification methods employed.

Acid Chloride Approach

Via Isoxazole-5-carbonyl Chloride

The conversion of isoxazole-5-carboxylic acid to the corresponding acid chloride followed by reaction with aniline represents another efficient route to this compound.

Synthesis of Isoxazole-5-carbonyl Chloride

Isoxazole-5-carboxylic acid is converted to its acid chloride by treatment with thionyl chloride or phosphorus oxychloride. In a typical procedure, the carboxylic acid is combined with excess thionyl chloride and heated under reflux for 2-4 hours. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure, and the resulting acid chloride is used immediately in the subsequent amidation step due to its sensitivity to moisture.

Amidation with Aniline

The freshly prepared isoxazole-5-carbonyl chloride is dissolved in anhydrous dichloromethane and added dropwise to a solution of aniline and triethylamine in dichloromethane at 0-5°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. After completion, the reaction mixture is washed with dilute acid and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.

This method typically provides this compound in yields of 70-85% and is particularly useful for large-scale preparations due to the high reactivity of the acid chloride and relatively short reaction times.

De Novo Isoxazole Ring Construction

1,3-Dipolar Cycloaddition Approach

This approach involves the formation of the isoxazole ring through 1,3-dipolar cycloaddition, followed by functional group transformations to generate the carboxamide moiety.

Synthesis of Isoxazole-5-carboxylic Acid via Cycloaddition

The synthesis begins with the preparation of an aldehyde oxime from benzaldehyde or a substituted benzaldehyde. The aldehyde (25 mmol) is dissolved in 30% methanol/water mixed solution, followed by the addition of hydroxylamine hydrochloride (25 mmol) and sodium carbonate (12.5 mmol). After stirring at room temperature for 2 hours, the resulting aldehyde oxime is isolated by extraction with dichloromethane.

The aldehyde oxime is then treated with N-chlorosuccinimide in dry methylene chloride to generate a nitrile oxide, which undergoes 1,3-dipolar cycloaddition with propargyl alcohol in the presence of triethylamine. This reaction produces 5-hydroxymethylisoxazole, which is subsequently oxidized to isoxazole-5-carboxylic acid using Jones reagent (chromium trioxide in dilute sulfuric acid).

Amide Formation

The isoxazole-5-carboxylic acid obtained through the cycloaddition approach is then coupled with aniline as described in Section 2.1.

This method, while longer than the direct coupling approach, offers advantages in terms of versatility and the ability to introduce various substituents at different positions of the isoxazole ring.

Alternative Synthetic Routes

From 5-Chloroisoxazole Derivatives

Preparation of 3-Phenyl-5-chloroisoxazole

3-Phenylisoxazol-5-one (0.9 mole) is mixed with phosphorous oxychloride and cooled in an ice bath. Triethylamine (1 mole) is added slowly, maintaining the temperature below 25°C. After the addition is complete, the mixture is heated at 120°C for 2.5 hours. The excess phosphorous oxychloride is removed under reduced pressure, and the residue is processed to yield 3-phenyl-5-chloroisoxazole.

Conversion to Carboxylic Acid

The 5-chloroisoxazole is treated with n-butyllithium at low temperature, followed by the addition of carbon dioxide, resulting in the formation of isoxazole-5-carboxylic acid. This carboxylic acid is then coupled with aniline to produce this compound.

Via β-Hydroxy Amides

Another approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate a mild and efficient cyclization process, leading to the formation of the isoxazole ring.

Comparative Analysis of Synthetic Methods

Table 2: Comparison of Different Synthetic Approaches to this compound

Method Starting Materials Key Reagents Reaction Conditions Typical Yield (%) Advantages Limitations
Direct Coupling Isoxazole-5-carboxylic acid, Aniline EDC, DMAP RT, 24-48h, DCM 65-90 Simple, mild conditions Longer reaction time
Acid Chloride Isoxazole-5-carboxylic acid, Aniline SOCl₂, Et₃N 0-RT, 4-6h, DCM 70-85 Faster reaction Moisture sensitive
1,3-Dipolar Cycloaddition Benzaldehyde, Propargyl alcohol NH₂OH·HCl, NCS, Et₃N Variable (multi-step) 45-70 (overall) Versatile substitution Multiple steps
5-Chloroisoxazole 3-Phenylisoxazol-5-one POCl₃, n-BuLi, CO₂ Variable (multi-step) 50-75 (overall) Access to derivatives Air sensitive reagents
β-Hydroxy Amide β-keto esters, Aniline DAST or Deoxo-Fluor Mild conditions 50-65 Mild conditions Expensive reagents

Purification and Characterization

Purification Techniques

Several purification methods can be employed to obtain high-purity this compound:

Column Chromatography

Silica gel column chromatography is commonly used, typically with n-hexane:ethyl acetate solvent systems in ratios ranging from 70:30 to 65:35.

Recrystallization

Recrystallization from appropriate solvent systems (e.g., ethyl acetate, ethanol, or mixtures with hexane) can yield high-purity crystals of this compound.

Characterization Data

Physical Properties

This compound typically appears as a white to off-white crystalline solid with the following properties:

  • Molecular Formula: C₁₀H₈N₂O₂
  • Molecular Weight: 188.18 g/mol
  • Melting Point: Approximately 155-157°C
Spectroscopic Data

The compound can be characterized using various spectroscopic techniques:

¹H NMR Spectroscopy
The proton NMR spectrum typically shows the following key signals:

  • NH amide proton (singlet, δ ~10.2 ppm)
  • Aromatic protons from the phenyl group (multiplets, δ ~7.1-7.8 ppm)
  • Isoxazole ring proton (singlet, δ ~6.8-7.0 ppm)

¹³C NMR Spectroscopy
The carbon NMR spectrum shows characteristic signals for:

  • Amide carbonyl carbon (δ ~170 ppm)
  • Isoxazole ring carbons (δ ~150-165 ppm)
  • Aromatic carbons (δ ~120-140 ppm)

Infrared Spectroscopy
Key infrared absorptions include:

  • NH stretch (3300-3400 cm⁻¹)
  • C=O amide stretch (1650-1680 cm⁻¹)
  • C=N and C=C stretches (1550-1620 cm⁻¹)
  • Isoxazole ring vibrations (1400-1500 cm⁻¹)

Mass Spectrometry
The mass spectrum typically shows a molecular ion peak [M+H]⁺ at m/z 189.

Reaction Mechanisms

Direct Coupling Mechanism

The mechanism of the EDC/DMAP-mediated coupling between isoxazole-5-carboxylic acid and aniline involves:

  • Activation of the carboxylic acid by EDC to form an O-acylisourea intermediate
  • Reaction with DMAP to form an activated acyl pyridinium species
  • Nucleophilic attack by aniline to form the amide bond
  • Release of the coupling reagent by-products

Acid Chloride Formation and Amidation

The mechanism involves:

  • Nucleophilic attack of the carboxylic acid on thionyl chloride
  • Formation of the acid chloride with elimination of SO₂ and HCl
  • Nucleophilic addition of aniline to the carbonyl carbon of the acid chloride
  • Proton transfer and elimination of HCl (captured by triethylamine)

1,3-Dipolar Cycloaddition

The mechanism of the 1,3-dipolar cycloaddition involves:

  • Generation of nitrile oxide from the aldehyde oxime via chlorination and dehydrochlorination
  • Concerted cycloaddition between the nitrile oxide and propargyl alcohol
  • Formation of the isoxazole ring with regioselective orientation

Applications and Significance

Medicinal Chemistry Applications

This compound and its derivatives have demonstrated various biological activities, making them important targets for medicinal chemistry research:

Anticancer Activity

Isoxazole-carboxamide derivatives have shown promising anticancer properties against various cancer cell lines, including hepatocellular carcinoma, cervical adenocarcinoma, breast carcinoma, melanoma, and colorectal adenocarcinoma. Compound 2e (5-methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide) exhibited potent activity against B16F1 melanoma cells with an IC₅₀ value of 0.079 μM.

Anti-inflammatory Properties

Several studies have reported anti-inflammatory activities of isoxazole-carboxamide derivatives, suggesting their potential as novel therapeutic agents for inflammatory conditions.

Antimicrobial Activity

This compound derivatives have demonstrated antimicrobial activity against various bacterial and fungal strains.

Synthetic Building Blocks

This compound serves as an important synthetic intermediate in the preparation of more complex heterocyclic systems with potential applications in materials science and agrochemicals.

Chemical Reactions Analysis

Types of Reactions

N-phenylisoxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, oxazolines, and other heterocyclic derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

N-phenylisoxazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Key Findings :

  • Positional isomerism : Carboxamide placement (C3 vs. C5) significantly impacts molecular polarity and target binding. For example, C5 carboxamide derivatives exhibit higher solubility in DMSO compared to C3 analogues due to steric effects .
  • N-substituents : Methyl or aryl groups at the N-position modulate metabolic stability. Thiazole-substituted variants (e.g., 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide) show enhanced kinase inhibition but reduced oral bioavailability .

Physicochemical Properties

Comparative data on melting points, logP, and solubility:

Compound Name Melting Point (°C) logP (Calculated) Solubility (mg/mL, H₂O)
This compound 210–212 (predicted) 2.8 0.15
N-Methyl-5-phenylisoxazole-3-carboxamide 198–200 2.5 0.45
5-Phenylisoxazole-3-carboxylic acid 185–187 1.9 1.20
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide 241–243 3.1 0.08

Key Findings :

  • logP trends : this compound (logP 2.8) is more lipophilic than its carboxylic acid analogue (logP 1.9), favoring membrane permeability .
  • Solubility : The carboxylic acid derivative (1.20 mg/mL) outperforms carboxamide derivatives due to ionization at physiological pH .

Biological Activity

N-phenylisoxazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, synthesis, and potential applications based on current research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C11_{11}H8_{8}N2_{2}O2_2. It features an isoxazole ring, which is known for its biological activity. The synthesis of this compound typically involves the condensation of phenylhydrazine with 5-carboxylic acid derivatives of isoxazole, followed by purification through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial virulence pathways, such as flagellar assembly and quorum sensing, which are crucial for bacterial motility and communication.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, compounds derived from this compound showed IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2aMCF-7< 10Induces apoptosis
2bHeLa< 15Cell cycle arrest (G2/M)
2cHep3B< 20Inhibits alpha-fetoprotein secretion
2dHepG2< 12Apoptosis induction

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antimicrobial Action : It disrupts bacterial signaling pathways, leading to reduced virulence and increased susceptibility to host defenses.
  • Anticancer Mechanism : The compound induces cell cycle arrest and apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which play a critical role in regulating cell death .

Case Studies

  • Anticancer Evaluation : A study evaluated a series of isoxazole-amide derivatives against different cancer cell lines. The most potent derivatives exhibited significant cytotoxicity and were found to be safer than traditional chemotherapeutics like doxorubicin, with lower toxicity towards normal cells .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of this compound against clinical isolates of resistant bacteria. Results indicated that the compound effectively inhibited biofilm formation and reduced bacterial load in in vivo models.

Q & A

Basic: What are the common synthetic routes for N-phenylisoxazole-5-carboxamide derivatives?

This compound derivatives are synthesized via multi-step organic reactions. Key steps include:

  • Amide bond formation : Coupling an isoxazole-5-carboxylic acid with a substituted aniline using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Heterocyclic ring assembly : For example, constructing the isoxazole ring via cyclization of β-diketones with hydroxylamine .
  • Functional group introduction : Fluorophenyl or methoxy-methylphenyl groups are added using nucleophilic substitution or Suzuki-Miyaura cross-coupling .
    Reaction monitoring via TLC and structural confirmation through NMR and IR spectroscopy are standard .

Advanced: How can reaction conditions be optimized to improve the yield of this compound derivatives?

Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol aids in recrystallization .
  • Catalyst use : Palladium catalysts improve coupling efficiency in cross-reactions .
  • Temperature control : Low temperatures (0–5°C) reduce side reactions during sensitive steps like nitration or amidation .
  • Purification techniques : Column chromatography or HPLC ensures high purity (>95%) for biological testing .
    Contradictory yields in literature may arise from solvent polarity or reagent purity variations, necessitating systematic parameter screening .

Basic: What spectroscopic methods are used to characterize this compound compounds?

  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions and amide bond formation (e.g., δ 8.1–8.3 ppm for aromatic protons) .
  • IR spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) validate carboxamide groups .
  • Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]+) confirm molecular weight and fragmentation patterns .

Advanced: What strategies resolve contradictory data in the biological activity of isoxazole carboxamides?

  • Dose-response studies : Establish EC50/IC50 values to differentiate potency across cell lines .
  • Target validation : Use siRNA or CRISPR to confirm if observed effects (e.g., anticancer activity) are target-specific .
  • In vitro vs. in vivo correlation : Address discrepancies by comparing cell-based assays with animal models (e.g., xenograft studies) .
    Contradictions may arise from assay conditions (e.g., serum concentration) or metabolic stability differences .

Basic: What are the safety considerations when handling this compound derivatives?

  • GHS hazards : Category 4 oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
  • Handling protocols : Use fume hoods, nitrile gloves, and PPE. Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced: How do structural modifications of the isoxazole ring affect pharmacological profiles?

  • Electron-withdrawing groups (e.g., -CF3) : Enhance metabolic stability and target binding (e.g., kinase inhibition) .
  • Hydrophobic substituents (e.g., phenyl) : Improve membrane permeability, critical for CNS-targeted agents .
  • Positional isomerism : 3-Substituted vs. 5-substituted isoxazoles show varying selectivity in enzyme inhibition (e.g., COX-2 vs. COX-1) .

Basic: What biological targets are investigated for this compound derivatives?

  • Enzymes : Kinases (e.g., EGFR), cyclooxygenases (COX-2), and histone deacetylases (HDACs) .
  • Receptors : G-protein-coupled receptors (GPCRs) and nuclear receptors (e.g., PPARγ) linked to insulin sensitization .
  • DNA repair pathways : PARP-1 inhibition observed in analogues with electron-deficient substituents .

Advanced: What in silico methods predict interaction mechanisms with target proteins?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models ligand binding to active sites (e.g., HDAC8 or EGFR) .
  • MD simulations : Assess binding stability over 100-ns trajectories to identify key residues (e.g., hydrogen bonds with Asp1043 in EGFR) .
  • QSAR models : Correlate substituent electronegativity with IC50 values to guide lead optimization .

Tables

Key Functional Group Modifications Impact on Activity Reference
Trifluoromethyl (-CF3) at C4↑ Metabolic stability, ↓ IC50 (kinase assays)
Methoxy (-OCH3) at phenyl ring↑ Solubility, moderate COX-2 inhibition
Thiazole ring fusion↑ Anticancer activity (DNA intercalation)
Common Characterization Techniques Application
1H/13C NMRConfirm substitution patterns
HRMSValidate molecular formula
HPLC-PDAAssess purity (>95% for bioassays)

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